Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val
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Overview
Description
The compound “Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val” is a peptide composed of nine amino acids: glutamic acid, isoleucine, tryptophan, threonine, phenylalanine, serine, threonine, lysine, and valine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be modified through substitution reactions, such as phosphorylation or glycosylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or beta-mercaptoethanol are common reducing agents.
Substitution: Enzymes like kinases for phosphorylation or glycosyltransferases for glycosylation.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-bonded peptides, while phosphorylation adds a phosphate group to serine, threonine, or tyrosine residues.
Scientific Research Applications
Peptides like “Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of cosmetics, food additives, and agricultural products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or ion channels. These interactions can activate or inhibit biological pathways, leading to various physiological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide with a similar sequence used for treating type 2 diabetes.
Taspoglutide: Another peptide with therapeutic applications in diabetes management.
Tirzepatide: A dual agonist peptide used for treating diabetes and obesity.
Uniqueness
The uniqueness of “Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val” lies in its specific amino acid sequence, which determines its distinct biological activity and potential applications. Compared to similar peptides, it may have unique binding affinities, stability, and efficacy in various applications.
Properties
CAS No. |
460039-30-9 |
---|---|
Molecular Formula |
C53H79N11O15 |
Molecular Weight |
1110.3 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H79N11O15/c1-7-28(4)42(62-45(70)34(55)20-21-40(68)69)50(75)59-38(24-32-25-56-35-18-12-11-17-33(32)35)48(73)63-44(30(6)67)52(77)58-37(23-31-15-9-8-10-16-31)47(72)60-39(26-65)49(74)64-43(29(5)66)51(76)57-36(19-13-14-22-54)46(71)61-41(27(2)3)53(78)79/h8-12,15-18,25,27-30,34,36-39,41-44,56,65-67H,7,13-14,19-24,26,54-55H2,1-6H3,(H,57,76)(H,58,77)(H,59,75)(H,60,72)(H,61,71)(H,62,70)(H,63,73)(H,64,74)(H,68,69)(H,78,79)/t28-,29+,30+,34-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1 |
InChI Key |
LRNSXWGEKABTMP-XWLNNSFXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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